molecular formula C19H22N2O B248309 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

カタログ番号 B248309
分子量: 294.4 g/mol
InChIキー: RTIXNDCLLAJULP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide, also known as DIPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPTP belongs to the class of isoquinoline derivatives and has been studied for its possible use in treating various diseases.

作用機序

The mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide is not fully understood, but it is believed to act through multiple pathways. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the formation of beta-amyloid plaques by binding to the beta-secretase enzyme, which is involved in the production of beta-amyloid. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to have a range of biochemical and physiological effects. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the accumulation of alpha-synuclein in the brain and improve motor function in animal models. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the levels of beta-amyloid in the brain and improve cognitive function in animal models. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

実験室実験の利点と制限

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

将来の方向性

There are several future directions for research on 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide and to develop more effective treatments based on this compound.

合成法

The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide involves the reaction of 2-(p-Tolyl)acetonitrile with 3,4-Dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.

科学的研究の応用

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein, a protein that is believed to play a role in the development of the disease. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

特性

製品名

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

分子式

C19H22N2O

分子量

294.4 g/mol

IUPAC名

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChIキー

RTIXNDCLLAJULP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

正規SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。